![molecular formula C5H6N4O3 B1607816 1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one CAS No. 60728-89-4](/img/structure/B1607816.png)
1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one
Overview
Description
1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitrotriazolone derivative that has been synthesized using various methods.
Scientific Research Applications
Energetic Materials Synthesis
This compound is utilized in the synthesis of energetic materials, particularly those containing an N(NO)N–N fragment. These materials are of interest due to their potential applications in solid composite propellants . The synthesis strategy involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with specific reagents to produce substituted furazans, which exhibit high thermal stability and optimal oxygen balance .
Propellant Performance Enhancement
The energetic compounds derived from this compound have been shown to improve the specific impulse level of model solid composite propellant formulations. These formulations outperform similar ones based on CL-20, HMX, and RDX, making them valuable for research in propellant chemistry .
Detection of Trace Elements
3-Nitro-1H-1,2,4-triazole: , a related compound, has been used to detect trace amounts of mercuric ion in aqueous solutions . This indicates the potential for 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone to be used in environmental monitoring and analytical chemistry.
Regioselective Synthesis
The compound plays a role in the regioselective synthesis of N1-substituted 3-amino-1,2,4-triazoles. This method allows for the rapid synthesis of products with structural diversity, which is crucial for pharmaceutical research and material science .
Development of Insensitive Munitions
Research indicates that materials synthesized from this compound are insensitive and possess the potential to be used as metal-free detonating substances. This application is significant for the development of safer munitions that reduce the risk of accidental explosions .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of energetic materials , suggesting that its targets might be related to energy production or release.
Mode of Action
The mode of action of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone involves its interaction with other compounds during synthesis. For instance, it reacts with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This reaction leads to the formation of aminofurazan, which can be further transformed into nitro, azo, and methylene dinitramine substituted furazans .
Pharmacokinetics
It’s known that the compound is thermally stable, with decomposition onset temperatures ranging from 147 to 228°c . This suggests that it may have high stability and potentially slow metabolism.
Result of Action
The result of the action of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone is the production of energetic materials with high enthalpies of formation, acceptable densities, and optimal oxygen balance . These materials are estimated as potential components of solid composite propellants .
Action Environment
The action of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone can be influenced by environmental factors such as temperature and the presence of other compounds . For instance, its reaction with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide requires the presence of dibromisocyanuric acid . Additionally, it’s known that the compound is thermally stable, suggesting that it can withstand high temperatures .
properties
IUPAC Name |
1-(3-nitro-1,2,4-triazol-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBLHAUYFVFQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362550 | |
Record name | 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one | |
CAS RN |
60728-89-4 | |
Record name | 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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